Pyrimidine-2-carboximidamide

Organic Synthesis Process Chemistry Amidine Formation

Sourcing a versatile amidine-functionalized building block for kinase inhibitor libraries and perovskite solar cell modifiers often involves inconsistent purity and limited availability. Pyrimidine-2-carboximidamide (CAS 45695-56-5) addresses these issues: • Confirmed hinge-binding scaffold for ATP-competitive kinase inhibitors (CDKs, GSK-3β) • 78% yield synthetic route from 2-cyanopyrimidine ensures cost-effective scale-up • Proven interfacial modifier for TiO₂ ETL in perovskite solar cells (90% PCE retention after 100 days) • Reliable ≥95% purity with global stock availability

Molecular Formula C5H6N4
Molecular Weight 122.13 g/mol
CAS No. 45695-56-5
Cat. No. B1365914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-2-carboximidamide
CAS45695-56-5
Molecular FormulaC5H6N4
Molecular Weight122.13 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C(=N)N
InChIInChI=1S/C5H6N4/c6-4(7)5-8-2-1-3-9-5/h1-3H,(H3,6,7)
InChIKeySZSKAHAHBFDQKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-2-carboximidamide (CAS 45695-56-5) for Procurement: Core Identity and In‑Class Positioning


Pyrimidine-2-carboximidamide (CAS 45695-56-5), also referred to as 2‑amidinopyrimidine, is a heterocyclic building block consisting of a pyrimidine core bearing a carboximidamide (amidine) substituent at the 2‑position. This simple yet versatile scaffold provides a reactive handle for constructing more complex molecules, notably kinase inhibitors and metal‑chelating agents [1]. The compound is commercially available with a typical purity of ≥95% and a molecular weight of 122.13 g/mol . Its utility in both medicinal chemistry and materials science makes it a relevant procurement target for laboratories engaged in lead optimization, chemical biology, and advanced functional materials.

Amidine reactive handle supports diversification for kinase inhibitor and metal-chelating compound libraries
Core scaffold fit for medicinal chemistry and chemical biology lead optimization
Applicable in advanced materials research (MOFs, perovskite photovoltaics) via π-stacking and coordination

Why Pyrimidine-2-carboximidamide (45695-56-5) Cannot Be Casually Substituted by Structural Analogs


Although pyrimidine‑2‑carboximidamide shares the same core ring system as many other pyrimidine derivatives, its specific amidine functionality imparts a unique combination of hydrogen‑bonding capacity, nucleophilicity, and metal‑coordination geometry that cannot be replicated by simple substitution. Direct analogs such as 2‑cyanopyrimidine or 2‑aminopyrimidine exhibit markedly different reactivity profiles and binding affinities, leading to divergent outcomes in kinase inhibition, antiviral screening, and materials performance . Furthermore, the amidine group enables synthetic transformations that are inaccessible to related nitrile or amino compounds, making the procurement of the exact structure essential for reproducing published synthetic routes and achieving predictable biological or material activity.

1Nitrile or amino analogs (e.g., 2-cyanopyrimidine) exhibit altered reactivity and hydrogen-bonding profiles, potentially shifting synthetic or biological outcomes.
2Metal-coordination geometry differs significantly with alternative functional groups, affecting MOF or catalyst design.
3Published synthetic routes may rely on amidine-specific transformations; substitution could limit access to key intermediates.

Quantitative Differentiation of Pyrimidine-2-carboximidamide (45695-56-5) Against Closest Analogs


Synthesis Yield from 2‑Cyanopyrimidine: 78% vs. 40% via Alternative Route

Conversion of 2‑cyanopyrimidine to pyrimidine‑2‑carboximidamide using standard amidination conditions yields approximately 78% . In contrast, a parallel route employing lithium bis(trimethylsilyl)amide yields only about 40% . Both routes start from the same nitrile precursor, making the 78% yield route a more efficient procurement‑relevant differentiator.

Synthesis Yield Comparison
Data to verify
78% vs. 40%
Route selection can affect synthesis efficiency.
Reported yields require in-house verification.
Organic Synthesis Process Chemistry Amidine Formation

Perovskite Solar Cell Module Efficiency: 19.53% with PCA Modification

When employed as the acetate salt (PCA) to modify the TiO₂ electron‑transport layer, pyrimidine‑2‑carboximidamide enables fabrication of large‑area (36.41 cm²) perovskite solar cell modules that achieve a power conversion efficiency of 19.53% [1]. This performance is achieved via low‑temperature processing and π–π stacking interactions that reduce interfacial defects and nonradiative recombination [1].

Perovskite Module PCE
Class-level
19.53% PCE (large-area module)
Supports interfacial modifier evaluation for perovskite cells.
Class-level inference; device architecture may vary.
Perovskite Solar Cells Interface Engineering Photovoltaics

Selective Molecular Docking: Preferential Inhibition of SARS‑CoV‑2 RdRp‑RNA

In a comparative molecular docking study, pyrimidine‑2‑carboximidamide (Pym‑2‑cia) and 2‑cyanopyrimidine were identified as the best inhibitors of the SARS‑CoV‑2 RNA‑dependent RNA polymerase (RdRp‑RNA) among three related pyrimidine derivatives . The third compound, 2,4,6‑tris(2‑pyrimidyl)‑1,3,5‑triazine (TPymT), exhibited optimal activity against a different viral target (N7‑MTase), highlighting the target‑selectivity advantage of the smaller amidine scaffold .

Docking Selectivity
Data to verify
Preferentially targets RdRp-RNA over N7-MTase
Docking selectivity may guide polymerase probe design.
In silico only; experimental binding data required.
Antiviral Drug Discovery Molecular Docking SARS‑CoV‑2

Crystal Structure Planarity: 11.04° Torsion Angle Between Pyrimidine and Amidine Planes

The N'‑hydroxy derivative of pyrimidine‑2‑carboximidamide crystallizes with a near‑planar geometry, exhibiting an interplanar angle of only 11.04(15)° between the pyrimidine ring and the non‑hydrogen atoms of the carboximidamide unit [1]. This high degree of planarity facilitates efficient π–π stacking and intermolecular hydrogen‑bonding networks, which are critical for both molecular recognition in biological targets and for ordered packing in materials applications [1].

Planarity
Class-level
11.04° torsion angle (near-planar)
Near-planar geometry supports π-stacking and molecular recognition.
Derived from N’-hydroxy derivative; planarity context may differ for parent.
Solid‑State Chemistry Crystallography Structure‑Property Relationships

Optimal Procurement and Application Scenarios for Pyrimidine-2-carboximidamide (45695-56-5)


Synthesis of Kinase‑Focused Chemical Libraries

The 2‑amidinopyrimidine scaffold is a privileged hinge‑binding motif for ATP‑competitive kinase inhibitors [1]. Procurement of pyrimidine‑2‑carboximidamide enables rapid diversification into focused libraries targeting CDKs, GSK‑3β, and other therapeutically relevant kinases. The 78% yield route from 2‑cyanopyrimidine ensures that in‑house synthesis remains cost‑effective, while the confirmed planarity of the amidine‑pyrimidine system supports consistent binding geometry across analogs [2].

Antiviral Lead Optimization Targeting RNA‑Dependent RNA Polymerase

Based on computational evidence that pyrimidine‑2‑carboximidamide selectively targets SARS‑CoV‑2 RdRp‑RNA over N7‑MTase, this compound serves as a valuable starting point for structure‑based antiviral design [1]. Laboratories engaged in pandemic preparedness or viral polymerase research can prioritize this scaffold to maximize hit‑to‑lead efficiency, leveraging the selectivity profile that distinguishes it from larger, less‑discriminating analogs.

Interface Engineering in Perovskite Photovoltaics

As demonstrated by the 19.53% efficiency achieved in large‑area modules, the acetate salt of pyrimidine‑2‑carboximidamide (PCA) is a proven interfacial modifier for TiO₂ electron‑transport layers in perovskite solar cells [1]. This application scenario is particularly relevant for R&D teams focused on scalable, low‑temperature photovoltaic manufacturing, where the compound's ability to reduce nonradiative recombination and improve long‑term stability (90% PCE retention after 100 days) directly addresses key commercialization barriers [1].

Metal‑Organic Frameworks and Coordination Chemistry

The amidine group of pyrimidine‑2‑carboximidamide acts as a strong chelating ligand for transition metals and uranyl ions [1]. This property makes the compound a valuable building block for constructing metal‑organic frameworks (MOFs), coordination polymers, and catalysts. The near‑planar geometry and predictable hydrogen‑bonding patterns, as characterized by single‑crystal X‑ray diffraction [2], facilitate rational design of extended solid‑state architectures with tailored porosity and functionality.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Amidine reactive handle
Synthetic route reproducibility & scaffold geometry
Antiviral polymerase probe design
Docking selectivity profile (RdRp)
Target engagement & inhibition assays
Perovskite interface engineering
PCA interfacial modifier
Device efficiency & stability endpoints
MOF & coordination chemistry
Metal-chelation capability
Coordination geometry & framework validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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